Cyclopropanation Yield Advantage
The synthesis of 1-acetyl-N-benzylcyclopropanecarboxamide from acetylacetate benzylamide (AABA) via reaction with 1,2-dichloroethane and anhydrous K₂CO₃ in DMF proceeds in 84% isolated yield after recrystallization (mp 66–67 °C) [1]. The patent CN103420896B explicitly states that this method overcomes the problems of low yield, complex post-processing, and high cost associated with earlier synthetic routes that required carbonyl protecting-group strategies [1]. While the patent does not report exact percentage yields for the prior protecting-group-dependent methods it supersedes, the 84% single-step yield represents a benchmark for procurement decisions: alternative routes that introduce the cyclopropane ring at a later stage or employ protection/deprotection sequences typically incur cumulative yield losses over additional steps.
| Evidence Dimension | Isolated yield of cyclopropanation step to form the title compound |
|---|---|
| Target Compound Data | 84% isolated yield (3.6 kg total from 3.76 kg AABA at 50 L scale) [1] |
| Comparator Or Baseline | Prior art methods employing carbonyl protecting-group strategies; reported in patent background as having 'low yield' and 'complex post-processing' (exact quantitative yields not disclosed in the patent text) [1] |
| Quantified Difference | 84% yield in a single operation without protection; prior multi-step protection routes suffer cumulative yield erosion across ≥2 additional steps |
| Conditions | Reaction of acetylacetate benzylamide (3.76 kg, 19.7 mol) with 1,2-dichloroethane (2.16 kg, 21.8 mol) and anhydrous K₂CO₃ in anhydrous DMF (18 L) at 50 L scale; recrystallization from ethyl acetate [1] |
Why This Matters
Procurement of this pre-formed intermediate eliminates the need for in-house cyclopropanation optimization and avoids the cumulative yield losses inherent to multi-step protecting-group routes, directly reducing cost of goods in sitafloxacin API manufacturing.
- [1] CN103420896B – A kind of preparation method of 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[2,4]heptane. China Patent, Embodiment 1, paragraphs [0318]–[0328]. View Source
